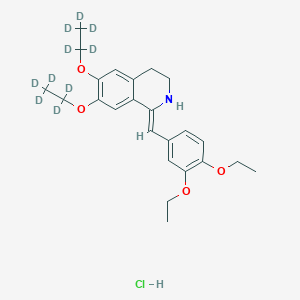

Drotaverine-d10 (hydrochloride)

Description

Properties

Molecular Formula |

C24H32ClNO4 |

|---|---|

Molecular Weight |

444.0 g/mol |

IUPAC Name |

(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-bis(1,1,2,2,2-pentadeuterioethoxy)-3,4-dihydro-2H-isoquinoline;hydrochloride |

InChI |

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13-;/i3D3,4D3,7D2,8D2; |

InChI Key |

JBFLYOLJRKJYNV-VJBSGEFOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC(=C(C=C3)OCC)OCC)OC([2H])([2H])C([2H])([2H])[2H].Cl |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |

Origin of Product |

United States |

Synthesis and Chemical Characterization of Drotaverine D10 Hydrochloride

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Drotaverine-d10 (hydrochloride) is not a matter of direct exchange on the final molecule but involves the strategic use of deuterated reagents early in the synthetic pathway. The ten deuterium atoms are specifically located on the two ethoxy groups of the drotaverine structure. chemscene.com This requires methods that build the molecule from deuterated precursors or introduce deuterated ethyl groups onto the core structure.

Deuteration of Ethoxy Moieties via Specific Reaction Pathways

The most direct method for introducing the d5-ethoxy groups is through the etherification of the precursor dihydroxy compounds using a deuterated ethylating agent. The synthesis of non-deuterated drotaverine often starts from pyrocatechol (B87986), which is condensed with an ethylating agent like diethyl sulfate (B86663). google.com For the deuterated analog, this pathway is adapted by substituting the standard reagent with its deuterated counterpart.

A key reaction step involves the Williamson ether synthesis, where the hydroxyl groups of a catechol derivative are deprotonated to form phenoxides. These phenoxides then act as nucleophiles, attacking a deuterated ethylating agent such as d5-ethyl iodide, d5-ethyl bromide, or d6-diethyl sulfate. This process is applied to the precursors of the two key fragments that ultimately form the drotaverine backbone: 3,4-diethoxyphenylacetic acid and 3,4-diethoxyphenylethylamine. google.com By using d5-ethylating agents, the resulting ethoxy groups are comprehensively labeled as -OCD₂CD₃.

Application of Deuterated Precursors in Synthetic Routes

An alternative and often complementary strategy is to prepare deuterated intermediates that are then carried through the established synthetic route for drotaverine. google.comguidechem.com This approach ensures high levels of deuterium incorporation and simplifies purification by building the desired isotopic structure from the ground up. nih.gov

The synthesis can begin with a key deuterated building block like d10-1,2-diethoxybenzene, prepared by reacting pyrocatechol with a d5-ethylating agent. This deuterated precursor can then undergo reactions such as Friedel-Crafts acylation to introduce the necessary side chains, which are subsequently modified to produce the essential intermediates, d10-3,4-diethoxyphenylacetic acid and d10-3,4-diethoxyphenylethylamine. google.com These deuterated intermediates are then condensed and cyclized to form the final Drotaverine-d10 molecule. google.com

| Precursor Type | Non-Deuterated Reagent | Deuterated Reagent/Precursor | Resulting Moiety |

| Ethylating Agent | Diethyl sulfate / Ethyl iodide | d6-Diethyl sulfate / d5-Ethyl iodide | -OCD₂CD₃ |

| Core Intermediate | 1,2-Diethoxybenzene | d10-1,2-Diethoxybenzene | d10-diethoxybenzyl |

Advanced Analytical Techniques for Isotopic Confirmation and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

NMR spectroscopy is a definitive technique for verifying the atomic positions of deuterium labels. rsc.orgresearchgate.net In the ¹H NMR spectrum of Drotaverine-d10, the signals corresponding to the protons of the two ethoxy groups (a triplet for the -CH₃ and a quartet for the -OCH₂-) would be absent or significantly reduced to the level of isotopic impurity. Conversely, a ²H (Deuterium) NMR spectrum would show signals in the regions corresponding to the ethyl groups, confirming the successful incorporation of deuterium at these specific sites. Furthermore, ¹³C NMR spectroscopy would show characteristic changes in the multiplicity and chemical shifts of the carbon atoms directly bonded to deuterium, providing further structural confirmation.

| Nucleus | Expected Signals for Drotaverine (Protons) | Expected Outcome for Drotaverine-d10 |

| ¹H NMR | Quartet (~4.1 ppm, -OCH₂-) & Triplet (~1.5 ppm, -CH₃) | Signals are absent or greatly diminished |

| ²H NMR | No signals | Signals appear corresponding to -OCD₂- and -CD₃ groups |

| ¹³C NMR | Signals for -OCH₂- and -CH₃ carbons | Signals for deuterated carbons appear as multiplets with altered chemical shifts due to isotopic effects |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Molecular Weight Determination

HRMS is indispensable for confirming the elemental composition and isotopic enrichment of Drotaverine-d10. rsc.org This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov The molecular weight of Drotaverine-d10 hydrochloride (C₂₄H₂₂D₁₀ClNO₄) is 444.03, which is significantly different from its non-deuterated counterpart. medchemexpress.comchemscene.com

HRMS is also used to assess isotopic purity by analyzing the distribution of isotopologues. nih.govisotope.com A high-purity sample of Drotaverine-d10 will primarily show a molecular ion peak corresponding to the d10 species. The relative intensities of lower-mass peaks (e.g., d9, d8) are used to calculate the percentage of isotopic enrichment, a critical parameter for its use as an internal standard. rsc.org

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (M) |

| Drotaverine | C₂₄H₃₁NO₄ | 397.2253 u |

| Drotaverine-d10 | C₂₄H₂₁D₁₀NO₄ | 407.2880 u |

| Drotaverine HCl | C₂₄H₃₂ClNO₄ | 433.2020 u |

| Drotaverine-d10 HCl | C₂₄H₂₂D₁₀ClNO₄ | 444.0300 u chemscene.com |

Chromatographic Analysis for Compound Homogeneity and Purity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to determine the chemical purity and homogeneity of the synthesized Drotaverine-d10 (hydrochloride). nih.govderpharmachemica.com A validated stability-indicating HPLC method ensures that the sample is free from starting materials, non-deuterated drotaverine, and any degradation products. researchgate.net The deuterated compound is expected to have a retention time very similar to the non-deuterated standard under identical chromatographic conditions. A single, sharp peak in the chromatogram indicates a high degree of chemical purity.

| Parameter | Example Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) derpharmachemica.comresearchgate.net | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile (B52724)/Methanol (B129727) and Water/Buffer mixture derpharmachemica.com | Elution of the analyte from the column |

| Flow Rate | 1.0 - 1.5 mL/min derpharmachemica.comresearchgate.net | Controls retention time and resolution |

| Detection | UV at ~300-320 nm or ~357 nm derpharmachemica.comresearchgate.net | Quantitation and detection of the analyte |

| Purity Assessment | Peak area percentage of the main peak | A value of >98% is typically required for standards chemscene.com |

Bioanalytical Methodologies Employing Drotaverine D10 Hydrochloride

Development and Validation of Quantitative Bioanalytical Assays

The development of a quantitative bioanalytical assay is a meticulous process that establishes a specific, reliable, and reproducible method for measuring a drug's concentration in a biological sample. ijsat.org For drotaverine, this has predominantly been achieved through the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the quantification of drotaverine in human plasma. nih.govresearchgate.net These methods involve a chromatographic separation step followed by mass spectrometric detection.

Several validated methods utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system. researchgate.netresearchgate.net For instance, a rapid method successfully employed a Kinetex C18 column (50×3mm, 2.6μm) for chromatographic separation. nih.gov The mobile phase, a critical component for achieving good separation, often consists of a mixture of an acidic aqueous solution and an organic solvent. One established method uses a 65:35 (v/v) mixture of 0.2% formic acid in water and acetonitrile (B52724), delivered at a flow rate of 0.4 ml/min. nih.gov Other methods have used mobile phases such as a phosphate (B84403) buffer and acetonitrile mixture. researchgate.net

Following chromatographic separation, the eluent is introduced into a mass spectrometer. Detection is typically performed using an ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition for the analyte (drotaverine) and the internal standard (Drotaverine-d10). nih.gov This ensures that only the compounds of interest are detected and quantified, minimizing interference from other components in the plasma matrix.

Role of Drotaverine-d10 (hydrochloride) as a Stable Isotope Internal Standard in Quantitative Analysis

The cornerstone of accurate and precise quantification in LC-MS/MS is the use of an appropriate internal standard (IS). While some methods for drotaverine have utilized other compounds like imipramine (B1671792) or papaverine (B1678415) as the IS, the ideal choice is a stable isotope-labeled version of the analyte, such as Drotaverine-d10 (hydrochloride). nih.govresearchgate.net

A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. It co-elutes with drotaverine from the liquid chromatography column and experiences the same effects during sample processing, such as extraction efficiency and potential degradation. nih.gov Most importantly, it behaves identically in the mass spectrometer's ion source, meaning it is subject to the same degree of ion suppression or enhancement caused by the sample matrix. nih.govchromatographyonline.com By measuring the ratio of the response of the analyte (drotaverine) to the response of the SIL-IS (Drotaverine-d10), the method can effectively correct for any variability introduced during the analytical process, from sample extraction to detection. nih.gov This ensures the highest possible accuracy and precision, which is essential for regulated bioanalysis.

Method Validation Parameters for Bioanalytical Application

Any bioanalytical method intended for use in regulatory submissions must be rigorously validated to demonstrate its reliability. ijsat.orgjapsonline.com Validation is performed according to guidelines from regulatory bodies like the ICH. researchgate.netitmedicalteam.plresearchgate.net Key validation parameters include linearity, precision, accuracy, and stability.

Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. For drotaverine, methods have shown excellent linearity (correlation coefficient, r² > 0.99) across concentration ranges such as 2.24-448 ng/ml and 1.013-498.245 ng/mL. nih.govrjptonline.orgresearchgate.net

Precision and Accuracy: Precision measures the closeness of repeated measurements (expressed as the coefficient of variation, CV%), while accuracy measures how close the measured value is to the true value (expressed as % bias). Validated methods for drotaverine report intra-day precision with a CV of less than 6.3% and accuracy with a bias of less than 5.4%. nih.gov Another study showed intra-day accuracy between 98.033% and 100.583% with a CV from 0.14% to 0.90%. rjptonline.org

Recovery: This parameter assesses the efficiency of the sample extraction process. For drotaverine, protein precipitation with methanol (B129727) has yielded recoveries between 91% and 98%. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Sensitive LC-MS/MS methods have achieved an LOQ for drotaverine as low as 1.013 ng/mL and 2.24 ng/mL in human plasma. nih.govrjptonline.org

Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability in a freezer. japsonline.comejbps.com Studies confirm that drotaverine is stable under these conditions, ensuring that the measured concentration reflects the sample's original concentration. rjptonline.orgresearchgate.net

The table below summarizes typical validation parameters for a bioanalytical LC-MS/MS method for drotaverine, where Drotaverine-d10 would be the optimal internal standard.

| Validation Parameter | Typical Value/Range | Reference(s) |

| Linearity Range | 1.013 - 498.245 ng/mL | rjptonline.orgresearchgate.net |

| Correlation Coefficient (r²) | > 0.997 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.013 ng/mL | rjptonline.orgresearchgate.net |

| Intra-day Precision (%CV) | < 6.3% | nih.gov |

| Intra-day Accuracy (%Bias) | < 5.4% | nih.gov |

| Extraction Recovery | 91 - 98% | nih.gov |

| Stability | Stable during freeze-thaw cycles and storage | rjptonline.orgejbps.com |

Applications in High-Throughput Bioanalysis and Sample Processing

High-throughput bioanalysis is essential for clinical trials and bioequivalence studies, which often generate thousands of samples that require rapid and reliable analysis. The LC-MS/MS methods developed for drotaverine are well-suited for this purpose. With run times as short as 3.0 minutes per sample, a large number of samples can be processed efficiently. nih.gov

Sample processing strategies are optimized for speed and efficiency. A common approach is protein precipitation, where a solvent like methanol is added to the plasma sample to crash out proteins. nih.gov After centrifugation, the supernatant is directly injected into the LC-MS/MS system. nih.gov Another technique is liquid-liquid extraction (LLE), which can also be streamlined for high-throughput applications. rjptonline.orgresearchgate.net The use of Drotaverine-d10 as an internal standard is particularly critical in a high-throughput setting. It provides a robust safety net against any minor variations in sample preparation that might occur when processing large batches, ensuring the integrity and reliability of the results for studies involving numerous subjects. nih.gov

Strategies for Mitigating Matrix Effects and Enhancing Sensitivity in Mass Spectrometry

Matrix effects are a significant challenge in bioanalysis, particularly with ESI-MS. chromatographyonline.comnih.gov These effects occur when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization of the analyte, leading to either ion suppression or enhancement. nih.gov This can severely compromise the accuracy and reproducibility of the assay. chromatographyonline.com

Several strategies are employed to mitigate matrix effects in the analysis of drotaverine:

Effective Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte. Techniques like liquid-liquid extraction and solid-phase extraction are often more effective at cleaning up samples than simple protein precipitation. ejbps.com

Chromatographic Separation: Optimizing the HPLC method to achieve chromatographic separation between the analyte and major matrix components is a key strategy. chromatographyonline.com If drotaverine elutes at a different time than the bulk of the matrix interferences, the impact of these interferences can be significantly reduced. chromatographyonline.com

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography. nih.gov Because Drotaverine-d10 is affected by the matrix in the same way as drotaverine, the ratio of their signals remains constant, even in the presence of ion suppression or enhancement. nih.govnih.gov This ensures that the quantification remains accurate and reliable despite the influence of the matrix.

By combining optimized sample cleanup, robust chromatographic separation, and the use of Drotaverine-d10 as an internal standard, bioanalytical methods can achieve the high sensitivity, specificity, and reliability required for the accurate quantification of drotaverine in complex biological samples. nih.gov

Applications in Pharmacokinetic Research and Pharmacometrics

Elucidation of Pharmacokinetic Profiles Using Stable Isotope Tracers

The use of stable isotope-labeled compounds like Drotaverine-d10 is a powerful technique in pharmacokinetic studies. It allows for the simultaneous administration of the labeled and unlabeled drug, enabling precise and detailed characterization of the drug's behavior in the body.

Absolute Bioavailability Assessment

Absolute bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical pharmacokinetic parameter. Studies in healthy volunteers have shown that the absolute bioavailability of drotaverine is highly variable, ranging from 24.5% to 91%, with a mean of 58.2 ± 18.2%. nih.govresearchgate.net This significant inter-individual variation can lead to different therapeutic responses among patients. nih.govresearchgate.netresearchgate.net The use of Drotaverine-d10 as an intravenous tracer alongside oral administration of unlabeled drotaverine allows for a precise determination of absolute bioavailability by comparing the area under the curve (AUC) of both compounds.

Determination of Systemic Clearance and Half-Life Parameters

The elimination half-life, plasma clearance, renal clearance, and apparent volume of distribution of drotaverine have been found to be independent of the route of administration. nih.gov Following an 80 mg intravenous dose, the mean half-life of drotaverine is approximately 9.33 ± 1.02 hours, while after an 80 mg oral dose, it is about 9.11 ± 1.29 hours. drugbank.comnih.gov The drug is primarily eliminated through non-renal routes, with renal clearance accounting for only a small fraction of the total plasma clearance. nih.gov Specifically, after an oral dose, about 20% of the drug is eliminated in the urine and 67% in the feces. drugbank.comnih.gov

Pharmacokinetic Parameters of Drotaverine

| Parameter | Value (Oral Administration, 80 mg) | Value (Intravenous Administration, 80 mg) |

| Mean Half-Life | 9.11 ± 1.29 hours drugbank.comnih.gov | 9.33 ± 1.02 hours drugbank.comnih.gov |

| Mean Renal Clearance | 0.59 ± 0.18 mL/min drugbank.comnih.gov | 0.73 ± 0.29 mL/min drugbank.comnih.gov |

| Mean Volume of Distribution | 193 ± 48 L drugbank.comnih.gov | 195 ± 48 L drugbank.comnih.gov |

| Mean Cmax | 292 ± 88 ng/mL drugbank.comnih.gov | N/A |

| Mean Tmax | 1.9 ± 0.54 hours drugbank.comnih.gov | N/A |

| Mean AUC | 3251 ± 950 ng*h/mL drugbank.comnih.gov | N/A |

| Absolute Bioavailability | 58.2 ± 18.2% (Range: 24.5-91%) nih.govdrugbank.comnih.gov | N/A |

Investigation of Drug Distribution Dynamics in Biological Systems

The distribution of a drug throughout the body is a key factor influencing its efficacy and potential side effects. After entering the systemic circulation, a drug's distribution is influenced by factors such as blood perfusion, tissue binding, regional pH, and cell membrane permeability. msdmanuals.com Drotaverine's apparent volume of distribution is large, approximately 193 ± 48 L after an oral dose and 195 ± 48 L after an intravenous dose, suggesting extensive distribution into tissues. drugbank.comnih.gov The extent of distribution is also dependent on the degree of binding to plasma proteins and tissues. msdmanuals.com Drotaverine-d10 can be used to trace the movement of the drug into different tissues and body compartments, providing valuable insights into its distribution dynamics.

Examination of Isotopic Effects on Pharmacokinetic Parameters

The substitution of hydrogen with deuterium (B1214612) in Drotaverine-d10 can potentially lead to isotopic effects, which are differences in pharmacokinetic parameters between the deuterated and non-deuterated forms of the drug. These effects arise from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic reactions involving the cleavage of this bond. While specific studies on the isotopic effects of Drotaverine-d10 are not widely available, the use of stable isotope-labeled tracers in general allows for the investigation of such phenomena. nih.gov By co-administering Drotaverine and Drotaverine-d10, researchers can precisely measure any differences in their absorption, distribution, metabolism, and excretion, thereby quantifying the kinetic isotope effect.

Application in Advanced Pharmacokinetic Modeling and Simulation Studies

Pharmacokinetic (PK) modeling and simulation are indispensable tools in drug development, helping to predict drug concentrations in various tissues and optimize dosing regimens. researchgate.netamegroups.org These models can integrate data on a drug's absorption, distribution, metabolism, and excretion to simulate its behavior in the body over time. researchgate.net Data obtained from studies using Drotaverine-d10, such as its absolute bioavailability and clearance rates, can be used to develop and refine physiologically based pharmacokinetic (PBPK) models. amegroups.org These advanced models can then be used to simulate the pharmacokinetic profile of drotaverine in different patient populations and under various physiological conditions, ultimately contributing to more precise and effective therapeutic strategies. dovepress.com

Research on Drug Metabolism and Biotransformation Pathways

Tracing Metabolic Fates of Drotaverine Using Deuterium (B1214612) Labeling

Deuterium labeling is a well-established technique in pharmacology to investigate the metabolic pathways of a drug. nih.gov By introducing a stable, non-radioactive isotope like deuterium, the mass of the drug molecule is intentionally increased. This mass shift is readily detectable by mass spectrometry, enabling researchers to distinguish the administered drug and its subsequent metabolites from endogenous compounds within a biological sample. nih.gov

In the context of Drotaverine metabolism, administering Drotaverine-d10 allows for the clear differentiation of the parent drug from its metabolic products. As Drotaverine undergoes biotransformation in the body, the deuterium atoms remain attached to the core structure of the resulting metabolites, unless the metabolic process specifically involves the cleavage of a carbon-deuterium bond. This labeling acts as a unique signature, facilitating the tracking of the drug's journey through various metabolic reactions. This approach is particularly advantageous over methods that use radioactive isotopes, such as Carbon-14, by offering a non-radioactive alternative for metabolic studies. nih.govnih.gov

The use of stable isotope-labeled compounds like Drotaverine-d10 is instrumental in quantitative "omics" studies, which aim to measure the entirety of a set of biological molecules. nih.gov These studies can provide a comprehensive picture of how Drotaverine is processed and eliminated from the body.

Identification and Structural Elucidation of Drotaverine Metabolites

Drotaverine undergoes extensive metabolism, primarily in the liver. nih.govdrugbank.com Research, largely based on animal models such as rats, has identified several key metabolites. nih.govdrugbank.com The primary metabolic pathways for Drotaverine include O-de-ethylation at the 4' and 6 positions, as well as the oxidation of the isoquinoline (B145761) nitrogen to form drotaveraldine. nih.govdrugbank.com These initial metabolites can then undergo further biotransformation, most notably conjugation with glucuronic acid, which facilitates their excretion, mainly through the bile. nih.govnih.gov

Studies in rats have shown that after administration, Drotaverine is significantly metabolized, with very little of the unchanged drug being found in the bile, except at very high doses. nih.gov The major identified metabolites are 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine. nih.govdrugbank.com All of these metabolites are found in a conjugated form, predominantly as glucuronides. nih.govnih.govdrugbank.com Among these, 4'-desethyl-drotaveraldine has been identified as the most predominant metabolite eliminated in the bile of rats. nih.govdrugbank.com

The use of Drotaverine-d10 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods would greatly enhance the accuracy and precision of quantifying these identified metabolites in various biological matrices.

Table 1: Major Identified Metabolites of Drotaverine in Rats

| Metabolite Name | Metabolic Reaction |

| 4'-desethyl-drotaverine | O-de-ethylation |

| 6-desethyl-drotaverine | O-de-ethylation |

| Drotaveraldine | Oxidation |

| 4'-desethyl-drotaveraldine | O-de-ethylation and Oxidation |

| Glucuronide Conjugates | Glucuronidation of primary metabolites |

Data sourced from studies in rats. nih.govdrugbank.com

Assessment of Metabolic Shunting and Kinetic Isotope Effects on Enzyme Activity

The replacement of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism if the cleavage of this bond is the rate-determining step in a metabolic pathway. nih.gov

The study of Drotaverine-d10 can provide valuable insights into the enzymes responsible for its metabolism, such as the cytochrome P450 (CYP) family. nih.gov If deuteration at a specific site on the Drotaverine molecule leads to a significant decrease in the formation of a particular metabolite, it suggests that the cleavage of the C-H bond at that position is a critical step in the metabolic process. This information is crucial for understanding the drug's metabolic profile and potential for drug-drug interactions.

Furthermore, the KIE can be exploited to investigate "metabolic shunting." This occurs when the slowing of one metabolic pathway due to deuterium substitution causes the drug to be metabolized through alternative pathways. By comparing the metabolite profile of Drotaverine with that of Drotaverine-d10, researchers can identify these alternative routes, providing a more complete map of its biotransformation. While specific studies on the KIE of Drotaverine-d10 are not widely published, the principles have been demonstrated with other drugs, showing increased metabolic stability and altered pharmacokinetic profiles. nih.govnih.gov

In Vitro and In Vivo Approaches for Metabolic Pathway Characterization

The elucidation of Drotaverine's metabolic pathways involves a combination of both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) studies. nih.govnih.gov Drotaverine-d10 is a valuable tool in both of these approaches.

In Vitro Studies: These studies often utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, to investigate metabolic reactions in a simplified system. nih.gov Liver microsomes contain a high concentration of CYP enzymes, which are major players in drug metabolism. Incubating Drotaverine and Drotaverine-d10 with liver microsomes can help identify the primary sites of oxidative metabolism and assess the kinetic isotope effect. nih.gov Hepatocytes, which contain a broader range of drug-metabolizing enzymes and cofactors, offer a more comprehensive model for studying both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions.

In Vivo Studies: These studies, typically conducted in animal models like rats and mice, provide a more holistic view of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Following the administration of Drotaverine, biological samples such as plasma, urine, and feces are collected over time to identify and quantify the parent drug and its metabolites. nih.govnih.gov The use of radiolabeled Drotaverine, such as with ¹⁴C, has been historically employed to trace the drug's elimination, showing that a significant portion is excreted in the feces via bile. nih.gov The use of Drotaverine-d10 in conjunction with modern analytical techniques like high-resolution mass spectrometry offers a non-radioactive method to conduct similar mass balance studies. Human pharmacokinetic studies have also been performed to understand the bioavailability and elimination of Drotaverine. nih.gov

Table 2: Approaches for Characterizing Drotaverine Metabolism

| Study Type | Model System | Key Information Obtained |

| In Vitro | Liver Microsomes | Identification of primary oxidative metabolites, involvement of CYP enzymes, kinetic isotope effects. |

| In Vitro | Hepatocytes | Comprehensive profile of Phase I and Phase II metabolites, including conjugation reactions. |

| In Vivo | Animal Models (e.g., Rats) | Overall ADME properties, identification of metabolites in biological fluids (bile, urine, feces), mass balance. |

| In Vivo | Human Volunteers | Pharmacokinetics (bioavailability, half-life, clearance), urinary and plasma metabolite profiles. |

Theoretical Underpinnings and Future Research Directions

Principles of Deuterium (B1214612) Kinetic Isotope Effects in Drug Design and Development

The foundation for using deuterium in drug design lies in the deuterium kinetic isotope effect (KIE) . portico.orgnih.gov This effect arises from the difference in mass between hydrogen and its heavier isotope, deuterium. nih.gov A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a chemical reaction. portico.orgnih.gov

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of C-H bonds. nih.govresearchgate.net By strategically replacing hydrogen atoms at metabolically vulnerable sites of a drug molecule with deuterium, medicinal chemists can slow down its breakdown. juniperpublishers.comnih.gov This slowing of metabolism, a direct consequence of the KIE, can lead to several potential benefits:

Improved Pharmacokinetic Profile: A reduced rate of metabolism can increase the drug's half-life, leading to more sustained plasma concentrations. This may allow for lower or less frequent dosing. nih.gov

Enhanced Safety and Tolerability: By slowing the formation of potentially reactive or toxic metabolites, deuteration can lead to a better safety profile. juniperpublishers.comnih.gov

The magnitude of the KIE can vary depending on the specific reaction and the position of deuteration. researchgate.net However, the C-D bond is estimated to be 6 to 10 times more stable than the C-H bond, making this a significant tool in drug optimization. juniperpublishers.com

Strategic Deuteration for Optimization of Metabolic Stability in Drug Candidates

The application of the deuterium KIE is not a random substitution but a highly strategic process. The primary goal is to enhance the metabolic stability of a drug candidate without altering its fundamental pharmacological activity. juniperpublishers.comresearchgate.net

The process typically involves:

Identifying Metabolic "Soft Spots": The first step is to identify the specific sites on the drug molecule that are most susceptible to metabolic breakdown, often through in vitro studies using liver microsomes. researchgate.net

Selective Deuteration: Deuterium is then selectively incorporated at these identified "soft spots." juniperpublishers.com For instance, if a methyl group is rapidly demethylated by CYP enzymes, replacing the hydrogens of that methyl group with deuterium can significantly slow this process. juniperpublishers.com

In Vitro and In Vivo Evaluation: The deuterated analog is then tested to confirm that the desired changes in metabolic stability are achieved and that the compound retains its intended therapeutic activity. juniperpublishers.comnih.gov

A potential challenge in this approach is metabolic switching or shunting . nih.gov By blocking one metabolic pathway, the drug's metabolism may be redirected to other, potentially less favorable, pathways. nih.gov This can sometimes lead to the formation of new or increased levels of different metabolites, which must be carefully evaluated. nih.govresearchgate.net

The successful application of this strategy is exemplified by the development of deutetrabenazine, the first FDA-approved deuterated drug. nih.gov This deuterated version of tetrabenazine (B1681281) demonstrated an improved pharmacokinetic profile, allowing for reduced dosing frequency. nih.gov

Exploration of Advanced Applications of Stable Isotopes Beyond Routine Quantification

While deuterated compounds like Drotaverine-d10 are invaluable as internal standards for quantitative analysis in mass spectrometry, the applications of stable isotopes in research extend far beyond this. medchemexpress.comcapes.gov.br Stable isotopes serve as powerful tracers to elucidate complex biological and chemical processes. capes.gov.briaea.org

Advanced applications include:

Mechanistic Studies: Isotopically labeled compounds are used to probe the mechanisms of chemical reactions and biological pathways. portico.orgmusechem.com By tracking the fate of the isotope, researchers can gain detailed insights into molecular transformations.

Metabolomics: In the field of metabolomics, stable isotopes help in mapping metabolic pathways and fluxes. silantes.com By introducing labeled compounds into cells or organisms, scientists can trace the flow of metabolites through various biochemical networks. silantes.com

Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize stable isotopes to quantify differences in protein abundance between different cell populations, providing insights into protein expression and regulation. silantes.com

Environmental and Ecological Studies: Stable isotopes such as carbon-13 and nitrogen-15 (B135050) are used to trace nutrient cycling in ecosystems, study food webs, and reconstruct past environmental conditions. musechem.comsolubilityofthings.com

Drug Discovery and Development: Beyond improving metabolic stability, stable isotopes can be used to understand drug-target interactions and to identify the sites of drug metabolism. silantes.com

The ability to track molecules without the safety concerns associated with radioactive isotopes makes stable isotopes a versatile and indispensable tool in modern scientific research. iaea.org

Emerging Methodologies for Deuterated Compound Synthesis and Their Broad Research Implications

The growing interest in deuterated compounds for various research applications has spurred the development of new and more efficient synthetic methods. tn-sanso.co.jpgoogle.com

Traditional methods for deuteration often involve:

Hydrogen-Deuterium (H-D) Exchange: This can be achieved using heavy water (D₂O) under high temperature and pressure, often with a metal catalyst. juniperpublishers.comtn-sanso.co.jp

Deuterated Reagents: The use of expensive and sometimes hazardous deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterium gas (D₂). google.comnih.gov

Emerging methodologies are focused on improving efficiency, reducing cost, and enhancing selectivity:

Flow Synthesis: The use of flow reactors, sometimes coupled with microwave technology, allows for continuous production, better process control, and reduced reaction times for H-D exchange reactions. tn-sanso.co.jp

Catalytic Methods: Development of new transition metal catalysts (e.g., palladium, platinum, iridium) enables more selective and efficient H-D exchange reactions under milder conditions. nih.gov This includes methods that generate deuterium gas in situ from D₂O and a reducing agent like aluminum powder. nih.gov

Photoredox Catalysis: This approach uses light to drive chemical reactions, offering novel pathways for the incorporation of deuterium into organic molecules. scientificupdate.com

These advancements in synthetic chemistry are making deuterated compounds more accessible for a wider range of research, from fundamental mechanistic studies to the development of new therapeutic agents. google.comscientificupdate.com The ability to precisely and efficiently introduce deuterium into complex molecules opens up new avenues for scientific exploration and innovation.

Q & A

Q. What analytical methods are validated for quantifying Drotaverine-d10 (hydrochloride) in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is the most widely validated method. A typical protocol involves:

- Column : C18 (250 mm × 4.6 mm, 5 µm particle size).

- Mobile phase : Phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v).

- Detection : UV at 254 nm for optimal sensitivity.

For deuterated analogs, ensure baseline separation from non-deuterated Drotaverine by adjusting retention times (deuterium isotope effects may shift peaks by 0.5–1.0 min). Validate using ICH Q2(R1) guidelines, including linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%).

Q. How is Drotaverine-d10 (hydrochloride) synthesized and characterized for isotopic purity?

Synthesis involves substituting ten hydrogen atoms with deuterium in the parent molecule via catalytic deuteration. Key characterization steps:

Q. What safety protocols are critical when handling Drotaverine-d10 (hydrochloride) in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 2A eye irritant).

- Waste disposal : Collect in sealed containers labeled for deuterated waste; avoid aquatic release (H402 hazard).

Advanced Research Questions

Q. How do deuterium substitutions in Drotaverine-d10 affect its pharmacological mechanisms (e.g., PDE4 inhibition)?

Deuterium labeling may alter pharmacokinetics (PK) due to the kinetic isotope effect (KIE):

- Metabolic stability : Slowed hepatic metabolism (CYP3A4) increases half-life in vitro.

- Receptor binding : Maintains PDE4 inhibition (IC50 ~0.8 µM) but may reduce L-VDCC blockade efficacy by 10–15% due to steric effects.

Experimental design: Compare dose-response curves (non-deuterated vs. deuterated) in isolated smooth muscle tissues using organ bath assays.

Q. How can researchers resolve contradictions in stability data for Drotaverine-d10 under varying pH conditions?

Contradictions often arise from degradation pathway variability. Mitigation strategies:

Q. What experimental designs are optimal for studying Drotaverine-d10’s crystal structure and polymorphism?

Q. How should researchers design in vitro models to assess Drotaverine-d10’s efficacy in smooth muscle relaxation?

- Tissue preparation : Use rat ileum or tracheal rings in Krebs-Henseleit buffer (37°C, 95% O2/5% CO2).

- Dose protocols : Pre-contract tissues with acetylcholine (1 µM), then apply Drotaverine-d10 (10<sup>−9</sup>–10<sup>−5</sup> M). Measure relaxation via force transducers.

- Controls : Include non-deuterated Drotaverine and vehicle (DMSO ≤0.1%).

Q. What strategies validate Drotaverine-d10’s bioanalytical equivalence in pharmacokinetic studies?

- Cross-over studies : Administer deuterated and non-deuterated forms to the same animal cohort (n=6–8).

- PK parameters : Compare AUC0–24h, Cmax, and t1/2 using non-compartmental analysis. Expect 15–20% longer t1/2 for the deuterated form.

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.